molecular formula C8H13N3O3 B12978867 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol

6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol

Cat. No.: B12978867
M. Wt: 199.21 g/mol
InChI Key: ZPTHAPVNJQWRDY-UHFFFAOYSA-N
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Description

6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol is a chemical compound with the molecular formula C10H17N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield, reduce by-products, and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-((2,2-Dimethoxyethyl)amino)pyrimidin-4-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dimethoxyethyl group enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

4-(2,2-dimethoxyethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O3/c1-13-8(14-2)4-9-6-3-7(12)11-5-10-6/h3,5,8H,4H2,1-2H3,(H2,9,10,11,12)

InChI Key

ZPTHAPVNJQWRDY-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=CC(=O)NC=N1)OC

Origin of Product

United States

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